molecular formula C18H18N2O2 B5739792 (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5739792
M. Wt: 294.3 g/mol
InChI Key: QXYILEBMAAWOSL-KPKJPENVSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylamino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide typically involves the condensation of 4-acetylaminobenzaldehyde with 4-methylphenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide
  • N-(4-acetylamino)phenyl)-3-phenylprop-2-enamide
  • N-(4-methylphenyl)-3-(4-acetylamino)phenylprop-2-enamide

Uniqueness

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYILEBMAAWOSL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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